REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.CO[C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=[O:15])=O)=[C:9]([C:17]([O:19][CH3:20])=[O:18])[CH:8]=1.[Na+].CN(C)[CH:24]=[O:25]>>[Cl:3][S:13]([C:10]1[CH:11]=[C:12]([O:25][CH3:24])[CH:7]=[CH:8][C:9]=1[C:17]([O:19][CH3:20])=[O:18])(=[O:15])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
compound
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow semisolid
|
Type
|
DISSOLUTION
|
Details
|
The reaction product was dissolved in 250 ml dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was partitioned between ether and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, twice with aqeous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |